Calcium Saccharate

Description

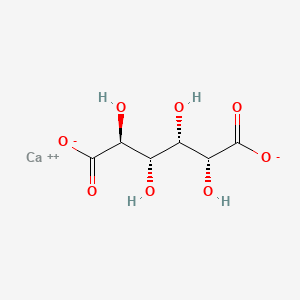

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

calcium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZVNIRNPPEDHM-SBBOJQDXSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8CaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227186 | |

| Record name | Calcium D-saccharate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5793-88-4, 7632-49-7 | |

| Record name | Calcium saccharate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005793884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glucarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium saccharate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucaric acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium D-saccharate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium saccharate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SACCHARATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SST07NLK7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Reaction Pathways of Calcium Saccharate

Conventional Synthetic Routes and Precursors

Conventional methods for synthesizing calcium saccharate often involve direct neutralization reactions or the conversion of glucose derivatives. These well-established routes provide foundational methodologies for its production.

Synthesis from D-Saccharic Acid and Calcium Hydroxide (B78521)

A primary and straightforward method for producing this compound is through the reaction of D-saccharic acid with calcium hydroxide. chemsynlab.com In this process, D-saccharic acid is neutralized by calcium hydroxide, typically in an aqueous solution. The reaction results in the formation of this compound, which can then be isolated. The tetrahydrate form of calcium D-saccharate is a common product of this synthesis. chemsynlab.com

Utilization of D-Glucose Derivatives in Oxidation and Salt Formation Processes

D-glucose serves as a common starting material for the synthesis of this compound. The process involves the oxidation of D-glucose, which converts the aldehyde and primary alcohol functional groups into carboxylic acid groups, forming D-saccharic acid. nih.govhomesunshinepharma.com Nitric acid is a frequently used oxidizing agent for this transformation. homesunshinepharma.compharmaffiliates.com Following the oxidation, the resulting D-saccharic acid is reacted with a calcium source to form the calcium salt. procurementresource.com

Reaction of Potassium Hydrogen D-Saccharate with Calcium Chloride

An alternative two-step industrial process begins with the oxidation of glucose using nitric acid to produce potassium hydrogen D-saccharate as an intermediate. procurementresource.comprocurementresource.com This potassium salt is then reacted with a calcium chloride solution. procurementresource.comprocurementresource.com The reaction proceeds via a salt metathesis reaction where the less soluble this compound precipitates out of the solution upon formation. google.com The final product is then obtained by filtering, washing, and drying the precipitate. procurementresource.com This method has been developed to produce calcium D-saccharate that meets the standards of the United States Pharmacopeia (USP). researchgate.net The reaction is typically carried out at a neutral pH of 7. researchgate.netshreejipharmainternational.com

A specific example of this reaction involves suspending one mole of potassium acid saccharate in water and adding a solution of 0.5 moles of calcium chloride. Subsequently, a slurry of 0.5 moles of calcium hydroxide is introduced, and the reaction is maintained at approximately 40°C for one hour. The resulting this compound precipitate is then recovered through filtration. google.com

Synthesis from D-Fructose and Calcium Hydroxide under Controlled Conditions

This compound can also be synthesized using D-fructose as the precursor. In this method, calcium hydroxide is added to a solution of D-fructose to achieve a specific pH of around 7.5. fengchengroup.com The solution is then heated, causing the precipitation of this compound. The precipitate is subsequently filtered and washed to remove impurities, yielding a white crystalline powder after drying and milling. fengchengroup.com

Advanced and Optimized Synthesis Approaches

Research into the synthesis of this compound has also focused on developing methods that improve the quality and efficiency of its production.

Development of Procedures for Enhanced Purity and Yield

Efforts to enhance the purity and yield of this compound have led to the development of optimized procedures. One such approach involves a two-step process that starts with the preparation of potassium hydrogen-D-saccharate salt, followed by its reaction with calcium chloride at a pH of 7. shreejipharmainternational.com Comparative studies have been conducted to evaluate this developed method against other techniques for preparing the potassium salt intermediate, aiming for a higher quality final product. researchgate.net The purity of the synthesized calcium D-saccharate is crucial, particularly for its use in pharmaceutical applications where it must meet stringent standards, such as those outlined in the USP. researchgate.net High-purity crystals suitable for such applications can be obtained through controlled crystallization processes.

Comparative Analysis of Industrial and Laboratory Synthesis Methodologies

The synthesis of this compound is approached differently at industrial and laboratory scales, driven by varying objectives such as yield, purity, cost-effectiveness, and scale of production.

In a laboratory setting, synthesis methods often prioritize high purity and precise control over the reaction. A common laboratory-scale preparation involves the direct reaction of D-saccharic acid with calcium hydroxide in an aqueous solution. chemsynlab.com Another established method is the oxidation of a suitable carbohydrate precursor like D-glucose using nitric acid to produce an intermediate, such as potassium hydrogen D-saccharate. procurementresource.compharmaffiliates.com This intermediate is subsequently reacted with a soluble calcium salt, like calcium chloride, to precipitate this compound. procurementresource.comresearchgate.net A patent describes a process where potassium acid saccharate is suspended in water and reacted first with calcium chloride and then with a slurry of calcium hydroxide to form the this compound precipitate. google.com These methods allow for meticulous control over stoichiometry and reaction conditions, yielding a product of high analytical purity. researchgate.net

Industrial production, conversely, focuses on economic viability, process efficiency, and the use of readily available, low-cost raw materials. A prevalent industrial method involves the reaction of lime (calcium oxide or hydroxide) with sugar solutions. niir.org For instance, in the sugar industry, this compound is formed by reacting milk-of-lime (a suspension of calcium hydroxide) with sucrose-rich solutions like evaporator syrup. psu.edu This process is integral to certain sugar refining techniques. Another large-scale method utilizes beet molasses, where sucrose (B13894) is extracted as this compound by treatment with lime. chemicalpapers.com A patented method details the preparation of a sucrose-calcium complex by reacting sucrose with calcium chloride at an alkaline pH (11-12) and elevated temperature (60-80°C), followed by precipitation of the complex using ethanol (B145695). google.com Industrial processes may also react D-fructose with calcium hydroxide to produce this compound. fengchengroup.com These approaches are designed for bulk production and often integrate waste or by-product streams from other industrial processes. chemicalpapers.com

The following table provides a comparative overview of these methodologies:

| Parameter | Laboratory Synthesis | Industrial Synthesis |

|---|---|---|

| Primary Goal | High purity, precise control | Cost-effectiveness, high volume, process efficiency |

| Common Starting Materials | Pure D-saccharic acid, D-glucose, potassium acid saccharate. chemsynlab.comprocurementresource.comgoogle.com | Sucrose (from sugar solutions, syrup), beet molasses, D-fructose, industrial lime. psu.educhemicalpapers.comfengchengroup.com |

| Key Reagents | Calcium hydroxide, calcium chloride, nitric acid. chemsynlab.comprocurementresource.comgoogle.com | Lime (calcium oxide/hydroxide), calcium chloride, ethanol (for precipitation). psu.edugoogle.com |

| Typical Reaction | Oxidation of glucose followed by salt exchange; direct neutralization of saccharic acid. pharmaffiliates.comgoogle.com | Direct complexation of sucrose with lime; precipitation from crude sugar solutions. psu.edugoogle.com |

| Process Example | Reacting potassium hydrogen D-saccharate with calcium chloride solution. researchgate.net | Mixing milk-of-lime with evaporator syrup in a sugar mill. psu.edu |

Mechanistic Investigations of this compound Formation

The formation of this compound is a complex process involving specific reaction equilibria and thermodynamic characteristics. The reaction between sucrose and a calcium source like calcium oxide can yield different structural forms, namely mono-, di-, and tri-calcium saccharate, depending on the prevailing chemical and physical conditions. psu.edu

The formation of the highly soluble mono-calcium saccharate is favored under specific conditions: a slight excess of sucrose and a temperature maintained below 55°C. psu.edu Stoichiometrically, a sucrose to calcium oxide ratio of 6.1:1 is required, but in practice, a ratio of 7:1 is often used to ensure a slight excess of sucrose. psu.edu Controlling the pH of the resulting solution to a range of 11.0 - 11.5 also assures the presence of excess sucrose and the preferential formation of the mono-calcium saccharate. psu.edu The general mechanism for forming a sucrose-calcium complex involves the initial interaction between sucrose and Ca²⁺ ions, followed by the precipitation of the resulting complex from a solvent like ethanol, in which it is insoluble. google.com

Thermodynamic studies reveal that the complex formation between calcium ions (Ca²⁺) and D-saccharate ions is a strongly exothermic process, a characteristic that distinguishes it from the weaker, endothermic complex formation observed with other hydroxycarboxylates such as L-lactate and D-gluconate. mejeri.dk This exothermic nature suggests a highly favorable binding interaction, which is thought to be stabilized through the formation of a ring structure. mejeri.dk

Investigations into the aqueous solubility of calcium D-saccharate show that its dissolution is a stepwise process. mejeri.dkresearchgate.net The dissolved this compound only partially dissociates into free calcium and saccharate ions, indicating a significant degree of ion association in the solution. mejeri.dkresearchgate.net Electrochemical analysis has been used to determine the association constant (Kassoc) for the complex formation at 25°C, which further quantifies the stability of the ion pair in solution. acs.orgnih.gov The dissolution process itself is endothermic, meaning solubility increases with temperature. mejeri.dkresearchgate.net However, the complex formation is exothermic. researchgate.netnih.gov This opposing nature of dissolution and complexation energetics contributes to complex behaviors, such as the ability of this compound to stabilize supersaturated solutions of other calcium salts. acs.orgnih.gov

Role of Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being incorporated into the synthesis of this compound, aiming to reduce environmental impact, improve efficiency, and utilize sustainable resources.

A significant green approach is the utilization of industrial by-products and waste streams as raw materials. For example, beet molasses, a co-product of the sugar refining industry, can be used as a sucrose source for this compound production. chemicalpapers.com This valorizes an otherwise low-value stream, adhering to the green chemistry principle of using renewable feedstocks. Similarly, there is research into using industrial waste like carbide lime, with sucrose as a promoter, for the synthesis of calcium compounds, showcasing a pathway for waste utilization. researchgate.net

The development of cleaner and more efficient reaction pathways is another key area. A patented method for producing a sucrose calcium complex highlights a circular reaction process that recycles energy and mother liquor, thereby reducing production costs and aligning with green chemistry goals of waste prevention and atom economy. google.com Another patented invention describes a method for preparing calcium glucarate (B1238325) (saccharate) that starts from glucose and uses a recyclable metal catalyst (palladium ammonium (B1175870) vanadate) and oxygen from the air for the oxidation step. google.com This process is presented as having no pollution and being suitable for industrial production, avoiding the harsh reagents like nitric acid used in traditional oxidation methods. google.com

The use of calcium-based catalysts, often derived from natural and waste sources like seashells, is a major topic in green catalysis. mdpi.com While not always for direct saccharate synthesis, the principles of using abundant, non-toxic, and recyclable calcium compounds are central to green chemistry. Furthermore, the products of saccharic acid synthesis, such as its sodium salt, are considered environmentally friendlier alternatives to phosphates in detergents, highlighting the green applications of saccharate compounds themselves. wikipedia.org Research into the selective oxidation of dairy waste products into high-value aldonic acids, which can then be separated as their calcium salts (e.g., calcium gluconate and calcium galactonate) based on solubility differences, provides another example of upgrading waste via green catalytic routes. rsc.org

Solution Chemistry and Complexation Phenomena of Calcium Saccharate

Thermodynamics of Calcium-Saccharate Complex Formation

The interaction between calcium ions and saccharate ions in an aqueous solution is characterized by the formation of a stable complex. The thermodynamics of this process, including the association constant, enthalpy, and entropy, provide insight into the nature and stability of the calcium-saccharate complex.

The formation of the calcium-saccharate complex is a reversible process, and the extent of this association is quantified by the association constant (Kassoc). At a standard temperature of 25 °C, the association constant for the 1:1 complex of calcium and D-saccharate has been determined electrochemically. researchgate.netacs.orgnih.gov Molar conductivity measurements of saturated aqueous solutions of calcium D-saccharate show a significant increase upon dilution, which is indicative of complex formation between calcium and D-saccharate ions. acs.orgnih.gov The thermodynamically determined association constant for calcium D-saccharate at 25 °C is 1032 ± 80. researchgate.netacs.orgnih.govresearchgate.net This value confirms the formation of a stable complex in solution. researchgate.net The 1:1 stoichiometry of the complex has been confirmed by experiments involving the addition of calcium chloride to calcium D-saccharate solutions. researchgate.net

Table 1: Association Constant for Calcium D-Saccharate Complex Formation

| Parameter | Value | Temperature (°C) |

| Association Constant (Kassoc) | 1032 ± 80 | 25 |

| Data sourced from electrochemical measurements. researchgate.netacs.orgnih.govresearchgate.net |

The formation of the calcium-saccharate complex is an exothermic process, as indicated by a negative enthalpy of association (ΔHassoc°). mejeri.dk At 25 °C, the enthalpy of association has been determined to be -34 ± 6 kJ mol⁻¹. researchgate.netacs.orgnih.govresearchgate.net This release of heat upon complexation suggests the formation of strong, energetically favorable bonds between the calcium and saccharate ions.

The entropy of association (ΔSassoc°) for this complexation at 25 °C is -55 ± 9 J mol⁻¹ K⁻¹. researchgate.netacs.orgnih.govresearchgate.net The negative entropy value indicates a decrease in the randomness of the system, which is consistent with the formation of an ordered complex from free ions in solution. mejeri.dk This decrease in entropy is outweighed by the favorable enthalpy change, leading to a spontaneous complex formation.

Table 2: Thermodynamic Parameters for Calcium D-Saccharate Complexation at 25 °C

| Thermodynamic Parameter | Value |

| Enthalpy of Association (ΔHassoc°) | -34 ± 6 kJ mol⁻¹ |

| Entropy of Association (ΔSassoc°) | -55 ± 9 J mol⁻¹ K⁻¹ |

| Data determined electrochemically. researchgate.netacs.orgnih.govresearchgate.net |

The strong and exothermic binding between calcium and D-saccharate ions is believed to be stabilized through the formation of a chelate ring structure. mejeri.dkjfda-online.com This type of structure involves the calcium ion binding to multiple sites on the saccharate molecule, specifically the carboxylate and hydroxyl groups. The formation of a six-membered ring, through the interaction of the calcium ion with the lone pair of electrons on the phenolic oxygen, is a plausible explanation for the enhanced stability of the complex. jfda-online.com This chelation effect results in a more stable complex compared to the endothermic and weaker complexes formed between calcium and other hydroxycarboxylates such as L-lactate and D-gluconate. mejeri.dk The negative entropy of association further supports the concept of a more ordered, ring-like structure being formed. mejeri.dk

Characterization of Enthalpy (ΔHassoc°) and Entropy (ΔSassoc°) Contributions to Complexation

Solubility Equilibria and Supersaturation Dynamics

Calcium saccharate is classified as a sparingly soluble salt. researchgate.netacs.org Its solubility in water is a critical parameter, particularly in contexts where it is used to stabilize supersaturated solutions of other calcium salts. acs.orgnih.gov

The solubility product constant (Ksp) is a measure of the equilibrium between the solid this compound and its constituent ions in a saturated solution. At 25 °C, the solubility product for calcium D-saccharate is (6.17 ± 0.32) x 10⁻⁷. researchgate.netacs.orgresearchgate.net The dissolution process is endothermic, with a standard enthalpy of solution (ΔHsol°) of 48 ± 2 kJ mol⁻¹. acs.org The standard entropy of solution (ΔSsol°) is 42 ± 7 J mol⁻¹ K⁻¹. acs.org The difference observed between the total calcium concentration and the free calcium ion concentration in solution indicates that the dissolution of this compound is a stepwise process, involving the dissociation of the dissolved this compound complex. researchgate.netmejeri.dk

Table 3: Solubility Product and Thermodynamic Dissolution Parameters for Calcium D-Saccharate at 25 °C

| Parameter | Value |

| Solubility Product (Ksp) | (6.17 ± 0.32) x 10⁻⁷ |

| Enthalpy of Solution (ΔHsol°) | 48 ± 2 kJ mol⁻¹ |

| Entropy of Solution (ΔSsol°) | 42 ± 7 J mol⁻¹ K⁻¹ |

| Data from electrochemical and titration methods. researchgate.netacs.orgresearchgate.net |

Table 4: Effect of Temperature on the Solubility of Calcium D-Saccharate

| Temperature (°C) | Observation |

| 10 - 50 | Total calcium concentration in saturated solution increases by over 3.5 times. |

| 10 - 50 | Free calcium concentration in saturated solution increases by 4.5 times. |

| Based on experimental data from EDTA titration and electrochemical measurements. researchgate.netmejeri.dk |

Kinetic Studies of Equilibration in Supersaturated this compound Solutions

The equilibration in supersaturated solutions of calcium D-saccharate is a notably slow process. researchgate.netnih.govacs.orgresearchgate.net This has been observed through calcium activity measurements in solutions that are made supersaturated by cooling. researchgate.netnih.govacs.orgresearchgate.net When solutions are prepared by dissolving calcium D-gluconate in aqueous potassium D-saccharate, they become spontaneously supersaturated with both calcium salts. researchgate.netnih.govacs.orgresearchgate.net Interestingly, from these supersaturated solutions, only calcium D-saccharate demonstrates slow precipitation. researchgate.netnih.govacs.orgresearchgate.net

This slow equilibration is a key characteristic. For instance, studies on calcium hydroxycarboxylates have shown a pseudo-first-order equilibration process with a half-life of 3.5 hours in water, indicating a slow ligand exchange. researchgate.net This non-thermal, spontaneous supersaturation and the subsequent slow equilibration can be critical in understanding the bioavailability of calcium from such compounds. researchgate.net

Interactions with Other Chemical Species in Solution

This compound as a Stabilizer for Solutions of Other Calcium Hydroxycarboxylates

Calcium D-saccharate is proposed to act as a stabilizer for supersaturated solutions of other calcium hydroxycarboxylates that exhibit endothermic complex formation. researchgate.netnih.govacs.orgresearchgate.net This stabilization is thought to occur through a heat-induced shift in the calcium complex distribution, which is followed by a slow equilibration upon cooling. researchgate.netnih.govacs.orgresearchgate.net

In mixed solutions, such as those containing calcium L-lactate and sodium D-gluconate, a significant and instantaneous spontaneous supersaturation is observed. mejeri.dk The presence of this compound can influence the lag phase for the precipitation of other less soluble calcium salts. For example, the addition of solid this compound prior to the dissolution of mineral residues in whey has been shown to extend the lag phase for the precipitation of calcium gluconate from weeks to several months. researchgate.net This stabilizing effect allows for the creation of highly supersaturated solutions that are stable over extended periods. researchgate.net

Investigation of Heat-Induced Shifts in Calcium Complex Distribution

The slow re-equilibration of colloidal calcium phosphate (B84403) composition after heating suggests a complex equilibrium process. cambridge.org In the context of this compound, a heat-induced shift in the complex distribution is a proposed mechanism for its stabilizing effect on other calcium hydroxycarboxylates. researchgate.netnih.govacs.org This phenomenon is linked to the endothermic nature of the complex formation. researchgate.net

Complexation Behavior with Sucrose (B13894) and Other Organic Hydroxyl-Containing Compounds

Calcium ions are known to form complexes with sucrose, particularly in alkaline conditions, which can lead to the formation of polymer-like structures. researchgate.net This interaction is significant in industries such as sugar refining, where it can affect the solubility and crystallization of calcium hydroxide (B78521). researchgate.netnorthumbria.ac.uk The presence of sucrose can increase the concentration of calcium in a solution by forming calcium-saccharate complexes, thereby inhibiting the precipitation of calcium hydroxide. northumbria.ac.uk

The complexation is not limited to sucrose. Other organic compounds with hydroxyl groups, such as pectin (B1162225) and calcium lignosulfonate, also interact with calcium hydroxide, modifying its crystal morphology. researchgate.net These interactions are influenced by factors like temperature, with effects being more pronounced when the additives are introduced before processes like lime slaking, likely due to thermal degradation. researchgate.net

Chelating Properties and Interactions with Diverse Metal Ions

This compound, derived from D-saccharic acid (also known as glucaric acid), exhibits chelating properties. chemsynlab.comsmolecule.com Chelating agents form stable, water-soluble complexes with metal ions. patsnap.com D-saccharic acid's ability to chelate metal ions is a key property. smolecule.com While this compound itself involves the chelation of calcium, the saccharate ligand can also interact with other metal ions.

The principle of chelation is widely applied, for example, in the use of EDTA (Ethylenediaminetetraacetic acid) to sequester various di- and trivalent metal ions. interchim.fr EDTA forms particularly strong complexes with ions like Mn(II), Cu(II), Fe(III), and Pb(II). interchim.fr The chelating nature of the saccharate moiety suggests its potential for similar interactions with a range of metal ions, forming stable complexes. chemsynlab.com

Comparative Studies of Calcium Binding Strengths with Various Ligands

The binding affinity of calcium ions varies significantly with different ligands. For simple carboxylate ligands, the selectivity of Ca2+ over Mg2+ is not very high. libretexts.org However, for larger, multidentate ligands like EDTA and particularly EGTA, the selectivity for Ca2+ increases substantially. libretexts.org EGTA, for instance, has a much higher affinity for Ca2+ than for Mg2+. interchim.fr

The strength of calcium binding is also influenced by the structure of the binding site. In proteins, calcium binding sites can be classified based on the arrangement of the ligating amino acid residues. researchgate.net The coordination number for Ca2+ in these sites is typically around 6 or 7. researchgate.net Computational methods have been developed to predict Ca2+-binding sites in proteins by analyzing factors like ligand types, charge distribution, and bond angles. nih.govbiorxiv.org

A study comparing the formation constants of Ca2+ with various bioligands, including cysteine, glutathione, and oxidized glutathione, provides insight into their relative binding strengths. frontiersin.org The data, obtained through methods like potentiometry and NMR spectroscopy, allows for a quantitative comparison of how strongly different ligands bind to calcium ions in solution. frontiersin.org

Below is a table summarizing the stability constants (log K) for Ca2+ with various ligands, illustrating the range of binding affinities.

| Ligand | log K (Ca2+) |

| Acetate | 0.5 |

| Lactate | 1.1 |

| Citrate (B86180) | 3.2 |

| EDTA | 10.7 |

| EGTA | 11.0 (apparent pKa at pH 7 is 6.91) |

| Note: Values are approximate and can vary with experimental conditions such as ionic strength and temperature. interchim.frlibretexts.org |

Advanced Analytical Methodologies for Calcium Saccharate Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the identity and assessing the purity of calcium saccharate by examining the interaction of electromagnetic radiation with the molecule.

Application of Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the characterization of this compound. chemsynlab.com IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of a sample is compared with that of a reference standard to confirm its identity. bioglyco.comactylislab.com This comparison helps in ensuring the purity and quality of the this compound. bioglyco.com

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the this compound molecule. chemsynlab.com Both 1D and 2D NMR techniques are employed to elucidate its complex structure. np-mrd.orgnih.gov Data from ¹H and ¹³C NMR spectra, including chemical shifts, help in the definitive identification of the compound. np-mrd.orgnih.gov

Table 1: Spectroscopic Data for this compound

| Technique | Application | Key Findings | Reference |

| Infrared (IR) Spectroscopy | Identification and Purity | Confirms functional groups and compares spectrum with a standard. | bioglyco.comactylislab.com |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Provides detailed atomic structure and chemical environment information. | chemsynlab.comnp-mrd.orgnih.gov |

Fourier Transform Near-Infrared (FT-NIR) Spectroscopy in Complex Matrix Analysis

Fourier Transform Near-Infrared (FT-NIR) spectroscopy has emerged as a rapid and non-destructive analytical method for the quantitative analysis of this compound in complex matrices, such as in the sugar industry. mdpi.comresearchgate.net This technique is particularly useful for monitoring key parameters like calcium oxide content and sucrose (B13894) concentration in milk of lime, a substance crucial for sugar purification. mdpi.comnih.gov

Challenges in FT-NIR analysis arise from the overlapping absorption bands of hydroxyl groups in both calcium hydroxide (B78521) and sucrose. mdpi.comresearchgate.net The interaction between calcium ions and sucrose, forming calcium-saccharate complexes, further complicates spectral interpretation. researchgate.net Despite these complexities, FT-NIR, when combined with chemometric models like Partial Least Squares (PLS) and Principal Component Regression (PCR), shows high predictive accuracy for parameters such as density and available calcium oxide. mdpi.comresearchgate.netnih.gov However, its predictive power for sucrose content can be low due to spectral overlap and matrix complexity. researchgate.netnih.gov Further research is focused on refining calibration strategies to enhance accuracy in these complex systems. mdpi.comnih.gov

Chromatographic Separation and Identification Methods

Chromatographic techniques are indispensable for separating this compound from other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Compositional Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for the compositional analysis and purity determination of this compound. chemsynlab.comallmpus.comselleckchem.com HPLC methods are used to assay the concentration of saccharate in various formulations, including injections where it is present with calcium gluconate. zodiaclifesciences.com The technique allows for the separation and quantification of this compound and potential impurities. zodiaclifesciences.comhelixchrom.com A purity of 98% is often specified for this compound as determined by HPLC. allmpus.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive technique employed for the trace analysis of volatile compounds and impurities that may be present in this compound samples. chemsynlab.com While direct analysis of the non-volatile this compound is not feasible with GC-MS, it is crucial for identifying and quantifying residual solvents and other volatile organic impurities that could be present from the manufacturing process. shimadzu.com The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio. nih.gov

Electrochemical and Conductometric Approaches

Electrochemical methods offer alternative approaches for the analysis of this compound, particularly for determining its interactions and properties in solution. The molar conductivity of aqueous solutions of calcium D-saccharate has been shown to increase significantly upon dilution, which indicates the formation of a complex between calcium and D-saccharate ions. researchgate.netacs.org

Conductometric titration is a specific electrochemical technique that has been utilized for the determination of calcium and magnesium in substances like dolomitic limestones using saccharate solutions. scispace.comsemanticscholar.org This method involves monitoring the change in electrical conductivity of a solution as a titrant is added. The endpoint of the titration, which corresponds to the complete reaction of the analyte, is determined by a change in the slope of the conductivity curve. The use of this compound as a reagent has been found suitable for the direct conductometric titration of magnesium, even in the presence of limited amounts of calcium. acs.org

Table 2: Electrochemical and Conductometric Analysis of this compound

| Method | Application | Principle | Reference |

| Molar Conductivity | Complex Formation Analysis | Measures the change in conductivity with dilution to study ion association. | researchgate.netacs.orgresearchgate.net |

| Conductometric Titration | Quantitative Determination | Monitors conductivity changes during titration to determine the concentration of metal ions. | scispace.comsemanticscholar.orgacs.org |

Molar Conductivity Measurements for Ion Association Studies

Molar conductivity measurements are a powerful tool for investigating the behavior of electrolytes in solution, providing insights into ion association phenomena. jnujaipur.ac.intaylorandfrancis.com In the case of this compound, which is a 2:2 electrolyte, conductivity studies reveal significant information about the complex formation between calcium (Ca²⁺) and saccharate (Sac²⁻) ions.

Research has shown that the molar conductivity of aqueous solutions of calcium D-saccharate increases significantly upon dilution. researchgate.netresearchgate.net This behavior is a strong indicator of ion association, as the dissociation of the CaSac complex into free ions leads to a higher molar conductivity at lower concentrations. researchgate.net By analyzing the molar conductivity at various concentrations, it is possible to determine the degree of dissociation and the association constant (Kass) for the formation of the this compound complex. researchgate.net

At 25 °C, the association constant for calcium D-saccharate has been determined electrochemically to be 1032 ± 80. researchgate.net This high value confirms the strong association between the calcium and saccharate ions in solution. researchgate.net Thermodynamic parameters for this association have also been determined, with an enthalpy of association (ΔH⁰ass) of –34 ± 6 kJ mol⁻¹ and an entropy of association (ΔS⁰ass) of –55 ± 9 J mol⁻¹ K⁻¹, indicating that the complex formation is an exothermic process. researchgate.net

Table 1: Molar Conductivity and Association Data for Calcium D-Saccharate at 20 °C researchgate.net

| Calcium D-Saccharate Concentration (mol L⁻¹) | Molar Conductivity, Λ/cCaSac |

| 1.58 x 10⁻³ | Data not available in source |

| Lower concentrations | Data not available in source |

| Thermodynamic Association Constant (Kass) at 25 °C | 1032 ± 80 researchgate.net |

Potentiometric Studies Using Calcium Ion Selective Electrodes

Potentiometric methods utilizing calcium ion-selective electrodes (Ca-ISE) are fundamental for determining the activity and concentration of free calcium ions in solutions containing this compound. mejeri.dkresearchgate.net This technique is particularly valuable for studying complexation equilibria and determining stability constants. researchgate.netijpras.com

Ca-ISEs allow for the direct measurement of calcium ion activity, which can then be used to calculate the free calcium ion concentration. researchgate.net This is crucial in distinguishing between free Ca²⁺ and Ca²⁺ bound in the this compound complex. Studies have successfully used Ca-ISEs to investigate the solubility and complex formation of calcium D-saccharate. researchgate.netmejeri.dk The difference between the total calcium concentration (often determined by a separate method like titration) and the free calcium concentration measured by the ISE provides direct evidence of the extent of complex formation. researchgate.net

These potentiometric studies are also employed to determine the association constant of the this compound complex. researchgate.net By measuring the calcium ion activity in solutions with known total concentrations of calcium and saccharate, the stability constant of the resulting complex can be calculated. researchgate.netijpras.com The reliability of Ca-ISEs has been demonstrated in various matrices, and they are considered a robust tool for such analyses. nih.govrsc.orgscirp.org

Table 2: Research Findings from Potentiometric Studies of this compound

| Parameter | Finding | Reference |

| Methodology | Determination of free calcium ion concentration and activity. | mejeri.dkresearchgate.net |

| Application | Investigation of solubility and complex formation. | researchgate.net |

| Calculated Value | Association constant (Kass) for Ca-saccharate complex at 25°C: 1032 ± 80. | researchgate.net |

Optical and Other Quantitative Analytical Methods

Beyond electrochemical techniques, a range of optical and classical quantitative methods are employed for the comprehensive analysis of this compound, ensuring its purity, identity, and concentration are accurately determined.

Polarimetry for Specific Optical Rotation and Purity Evaluation

Polarimetry is a key optical method used to characterize this compound, which is an optically active substance. bioglyco.com The measurement of specific optical rotation provides a critical parameter for both identification and purity assessment. bioglyco.comd-nb.inforesearchgate.net

The specific optical rotation of calcium D-saccharate is a defined characteristic, with typical specification ranges between +18.5° and +22.5°. scribd.comdrugfuture.com This measurement is performed using a polarimeter on a solution of this compound prepared under specific conditions, such as dissolving it in 4.8 N hydrochloric acid. drugfuture.comchemimpex.com Any deviation from the established range can indicate the presence of impurities or a different isomeric form. Therefore, polarimetry serves as a quality control checkpoint in the manufacturing and analysis of this compound. bioglyco.comtradeindia.com

Table 3: Specified Optical Rotation for Calcium D-Saccharate

| Parameter | Specification Range | Test Conditions | References |

| Specific Optical Rotation | +18.5° to +22.5° | 60 mg/mL in 4.8 N HCl | scribd.comdrugfuture.comchemimpex.com |

| Specific Optical Rotation | +18.0° to +22.0° | Not specified | glentham.com |

Titrimetric Methods for Precise Concentration Determination

Titrimetric methods, specifically complexometric titrations, are the standard for accurately determining the total calcium content and thus the concentration of this compound. drugfuture.comcdhfinechemical.com This classical analytical technique is known for its precision and reliability. slideshare.netlibretexts.org

The assay for this compound typically involves dissolving a precisely weighed sample in water with the aid of hydrochloric acid. drugfuture.com The solution is then titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand that forms a stable, water-soluble 1:1 complex with calcium ions. drugfuture.comslideshare.net The endpoint of the titration is detected using a suitable metal ion indicator, such as hydroxy naphthol blue, which changes color when all the free calcium ions have been complexed by the EDTA. drugfuture.com This method allows for the calculation of the purity of this compound, which is typically required to be between 98.5% and 102.0%. drugfuture.comchemimpex.comcdhfinechemical.com

The reaction is as follows: Ca²⁺ + EDTA⁴⁻ → [Ca(EDTA)]²⁻

Qualitative and Wet Chemical Identification Reactions

Qualitative and wet chemical tests provide simple yet effective means of confirming the identity of this compound by identifying its constituent ions: calcium and saccharate. ncert.nic.inchemicals.co.uk

For the identification of the calcium ion (Ca²⁺), a standard test involves dissolving the this compound sample in a solution of hydrochloric acid and water. drugfuture.com The resulting solution will then give a positive result in characteristic tests for calcium. One common test is the flame test, where a solution of a calcium salt imparts a characteristic yellow-red or orange-red color to a Bunsen burner flame. libretexts.org Another confirmatory test is the precipitation of calcium oxalate (B1200264), a white solid, upon the addition of ammonium (B1175870) oxalate solution. ncert.nic.innihs.go.jpyoutube.com This precipitate is insoluble in acetic acid but dissolves in mineral acids. libretexts.org

The saccharate component can be identified through methods like infrared (IR) spectroscopy, which provides a characteristic spectrum that can be matched to a reference standard of this compound. bioglyco.comdrugfuture.com Additionally, specific qualitative tests can be performed to check for the absence of impurities like sucrose and reducing sugars. A common test involves boiling the sample with hydrochloric acid, neutralizing it, and then adding an alkaline cupric tartrate solution (Fehling's or Benedict's solution). The absence of an immediate red precipitate of cuprous oxide confirms the absence of significant levels of reducing sugars. drugfuture.com

Table 4: Summary of Qualitative Identification Tests for this compound

| Test | Procedure | Expected Result | Reference |

| Calcium Ion Identification (Flame Test) | Introduce a solution of the sample into a Bunsen burner flame. | A yellow-red color is observed. | libretexts.org |

| Calcium Ion Identification (Precipitation) | Add ammonium oxalate solution to an acidic solution of the sample. | Formation of a white precipitate (calcium oxalate). | ncert.nic.innihs.go.jp |

| Saccharate Identification (IR Spectroscopy) | Measure the infrared absorption spectrum of the sample. | The spectrum matches that of a USP this compound reference standard. | drugfuture.com |

| Test for Sucrose & Reducing Sugars | Boil the sample with HCl, neutralize, and add alkaline cupric tartrate TS. | No immediate formation of a red precipitate. | drugfuture.com |

Industrial and Process Chemistry Applications of Calcium Saccharate

Applications within the Sugar Industry Processes

Role in Juice Clarification and Purification Methodologies

Calcium saccharate is integral to the clarification of sugarcane and sugar beet juice. sinofloc.compolymersco.combritannica.com In this process, lime, often in the form of a calcium hydroxide (B78521) suspension in a sucrose (B13894) solution, is added to the raw juice. sinofloc.combritannica.com This mixture forms a this compound compound, which is crucial for the purification process. sinofloc.compolymersco.combritannica.com The addition of heat and lime serves to neutralize the natural acidity of the juice, raising the pH from a range of 5.0-6.5 to a neutral level, and to eliminate enzymes. sinofloc.combritannica.com

The formation of this compound is a key step in the defecation process, which aims to remove impurities. researchgate.netacs.org In beet sugar production, the molasses remaining after initial sucrose crystallization is treated with quicklime (B73336) to form a saccharate cake. google.com This cake is then reintroduced into the purification step, where it is treated with carbon dioxide. This process converts the lime into precipitated calcium carbonate, releasing the sucrose. The precipitating calcium carbonate adsorbs impurities like proteins and colloidal matter, which are then removed through filtration, resulting in a purified, clear juice. google.com

Evaluation as an Alternative to Traditional Liming Agents

This compound has been proposed and investigated as a viable alternative to the direct use of milk of lime (a suspension of calcium hydroxide) for liming in sugar diffusers. scribd.compsu.edu While effective, the use of milk of lime can present challenges, including corrosion and other physical issues within the processing equipment. scribd.com The use of this compound, which can be prepared from lime and mixed juice, is suggested to overcome these problems. scribd.compsu.edu

Preliminary studies have indicated that this compound is effective at raising the pH to desired levels, comparable to milk of lime. scribd.com A significant advantage observed is a reduced risk of "overliming" when using this compound compared to milk of lime. psu.edu However, one consideration is the potential for the destruction of fructose (B13574) and glucose. psu.edu Despite this, the rapid reaction kinetics between calcium oxide and sucrose to form this compound may allow for shorter retention times, potentially minimizing the degradation of other sugars. scribd.com

Influence on Process Efficiency and Final Product Quality in Sugar Refining

The use of this compound can positively influence both the efficiency of the sugar refining process and the quality of the final product. Laboratory trials comparing saccharate liming to conventional "hot" liming have shown that saccharate-limed juices can produce a clarified juice with significantly lower turbidity. psu.edu This improved clarity is a key factor in achieving a higher quality final sugar product.

Investigation of Mechanistic Interactions in Sucrose-Lime Systems

The effectiveness of this compound in sugar processing is rooted in the fundamental chemical interactions between sucrose and calcium ions in an alkaline environment. In these conditions, calcium ions form complexes with sucrose molecules. mdpi.comresearchgate.net This interaction enhances the solubility of calcium oxide in aqueous solutions, which increases the availability of reactive calcium ions essential for the purification process. mdpi.com

The formation of these calcium-saccharate complexes can lead to the creation of polymer-like structures. mdpi.comresearchgate.net The specific type of this compound formed (mono-, di-, or tri-calcium saccharate) depends on the reaction conditions. psu.edu To ensure the formation of the highly soluble mono-calcium saccharate, it is important to maintain a slight excess of sucrose and a temperature below 55°C during its preparation. psu.edu Understanding these mechanistic interactions is crucial for optimizing industrial sugar purification methods. mdpi.com

Functionality as a Chemical Additive and Stabilizer

Beyond its role in the sugar industry, this compound is utilized as a chemical additive, primarily for its ability to stabilize solutions containing other calcium salts that have limited solubility.

Stabilization Mechanisms for Solutions Containing Sparingly Soluble Calcium Salts

This compound is known to act as a stabilizer for solutions of other sparingly soluble calcium salts, such as calcium gluconate. google.comresearchgate.netacs.orgresearchgate.net Although this compound itself is sparingly soluble in water, it can dissolve in and stabilize solutions of calcium gluconate. google.com

The stabilization mechanism is linked to complex formation and the thermodynamics of dissolution. The formation of complexes between calcium and saccharate ions is an exothermic process. researchgate.net It is suggested that this compound stabilizes supersaturated solutions of other calcium hydroxycarboxylates through a heat-induced shift in the calcium complex distribution, which then equilibrates slowly upon cooling. researchgate.netacs.orgresearchgate.net This property is particularly useful in preventing the precipitation of calcium salts in concentrated solutions.

Utilization in Cement and Concrete Formulations for Rheological Modification and Performance Enhancement

Table 1: Effects of this compound in Cementitious Materials

| Application Area | Function | Observed Effect | Reference Index |

|---|---|---|---|

| Cement, Concrete, Mortar | Plasticizer / Water-Reducer | Improves workability and performance | upichem.comsigmaaldrich.comchemsynlab.com |

| Enhanced Cement Formulations | Rheological Modifier | Contributes to self-leveling and self-smoothing characteristics | researchgate.net |

Application in the Manufacturing of Ceramics, Glasses, and Batteries

The utility of this compound extends to the production of specialized materials. It is cited as an additive in the manufacturing of ceramics, glasses, and batteries. chemsynlab.com In the field of advanced ceramics, research has demonstrated a specific application where this compound is used as a precursor for synthesizing calcium phosphate (B84403) powders, which are essential for producing bioceramics. nih.gov This highlights its role in creating high-purity, specialized inorganic materials. While its function in glass and battery manufacturing is noted, detailed mechanisms are less commonly documented in publicly available research. chemsynlab.com

Role in Metal Plating Baths for Process Optimization

In the field of surface finishing, calcium D-saccharate is utilized in metal plating baths. upichem.comottokemi.com Its inclusion in these electrochemical systems serves to improve both the performance and the quality of the plating process. ottokemi.com Additives are crucial in electroplating technology for controlling the deposition of the metal layer, which affects the final properties of the surface. ottokemi.com The use of this compound contributes to the optimization of these processes, ensuring a higher quality coated product. ottokemi.com

Catalytic and Materials Science Applications

Beyond its role as an additive, this compound is explored in materials science for its reactive and structural properties.

Exploration of this compound as a Catalyst in Organic Synthesis

Research into the applications of calcium D-saccharate tetrahydrate has identified its use as a catalyst in organic reactions. chemsynlab.com As a metal-organic compound, it possesses properties that can facilitate chemical transformations, although specific, widely commercialized catalytic cycles employing this compound are not extensively detailed in primary literature. Its role as a chelating agent, forming stable complexes with metal ions, is a related property that underscores its potential in reaction chemistry. chemsynlab.com

Use in the Synthesis of Nanoparticles and Advanced Composite Materials

This compound serves as a key ingredient in the synthesis of specific nanomaterials. chemsynlab.com Notably, it is used to produce hydroxyapatite (B223615) particles. ottokemi.comhimedialabs.com Hydroxyapatite is a form of calcium phosphate and a primary component of bone, making its synthetic nanoparticles valuable for creating advanced composite materials like bioceramics for medical applications. nih.gov The synthesis process leverages this compound as a calcium source to form these highly specialized, nanostructured powders. nih.govottokemi.com

Studies on Surface Adsorption and Inhibition of Crystal Growth Phenomena

This compound exhibits significant behavior related to surface interactions and the control of crystallization. It is recognized as a potent inhibitor of β-glucuronidase. nih.gov More directly related to materials science, it functions as a stabilizer in supersaturated solutions of other calcium salts, such as calcium gluconate. Studies have shown that in a mixed solution, this compound can prevent or slow the precipitation of other less stable salts. researchgate.net This ability to inhibit crystal growth is attributed to its complex formation with calcium ions and its own slow precipitation kinetics from supersaturated solutions. researchgate.net This phenomenon is critical in applications like stabilizing fortified beverages but also demonstrates a fundamental capacity for controlling crystallization processes.

Table 2: Research Findings on Crystal Growth Inhibition

| Phenomenon | Mechanism/Observation | Application/Implication | Reference Index |

|---|---|---|---|

| Stabilization of Supersaturated Solutions | Acts as a stabilizer for other calcium hydroxycarboxylates (e.g., calcium gluconate). | Prevents precipitation of other salts in solution. | |

| Slow Precipitation | Equilibria in supersaturated solutions of this compound adjust slowly; it precipitates slowly from such solutions. | Demonstrates control over crystallization kinetics. | researchgate.net |

| Complex Formation | Forms complexes between calcium and D-saccharate ions in aqueous solutions. | Contributes to its ability to stabilize solutions and inhibit unwanted crystal growth. | researchgate.net |

Environmental Behavior and Biogeochemical Cycling of Calcium Saccharate

Degradation Pathways and Environmental Fate

The environmental persistence and transformation of calcium saccharate are governed by its chemical stability and susceptibility to biological degradation.

Studies on Hydrolytic Stability and Decomposition Mechanisms

This compound's stability in aqueous environments is a critical factor in its environmental behavior. Research indicates that the compound is susceptible to hydrolysis, which can affect its stability when in contact with water. chemsynlab.com Under normal conditions, it is considered chemically stable. fishersci.pt However, thermal decomposition at high temperatures will yield hazardous products, including carbon monoxide (CO), carbon dioxide (CO2), and calcium oxides. fishersci.pt One study noted a decomposition temperature of 234°C. umn.edu

Electrochemical studies have provided detailed insights into its behavior in aqueous solutions. Calcium D-saccharate is sparingly soluble in water, and its solubility moderately increases with temperature. researchgate.netnih.gov The dissolution process is endothermic, while the association between calcium and saccharate ions to form a complex is an exothermic process. researchgate.net This complex formation is a key aspect of its aqueous chemistry. researchgate.netnih.gov Equilibria in supersaturated solutions of calcium D-saccharate tend to adjust slowly. researchgate.netnih.gov

Table 1: Thermodynamic Parameters for Calcium D-Saccharate in Aqueous Solution at 25°C

| Parameter | Value | Source |

|---|---|---|

| Solubility Product (Ksp) | (6.17 ± 0.32) x 10⁻⁷ | researchgate.netnih.gov |

| Association Constant (Kassoc) | 1032 ± 80 | researchgate.netnih.gov |

| Enthalpy of Solution (ΔH⁰sol) | 48 ± 2 kJ mol⁻¹ | researchgate.netnih.gov |

| Entropy of Solution (ΔS⁰sol) | 42 ± 7 J mol⁻¹ K⁻¹ | researchgate.netnih.gov |

| Enthalpy of Association (ΔH⁰assoc) | –34 ± 6 kJ mol⁻¹ | researchgate.netnih.gov |

| Entropy of Association (ΔS⁰assoc) | –55 ± 9 J mol⁻¹ K⁻¹ | researchgate.netnih.gov |

This table presents key thermodynamic data determined through electrochemical methods, illustrating the energetics of this compound's dissolution and complex formation in water.

Assessment of Biodegradation Potential in Various Environmental Compartments

Information regarding the specific biodegradation of this compound is limited in scientific literature. fishersci.ptcaymanchem.com Safety data sheets often note that there is no available information on its persistence and degradability. fishersci.ptcaymanchem.com However, it is generally stated that the compound is not expected to be hazardous to the environment or resistant to degradation in wastewater treatment plants. fishersci.pt

Hydroxycarboxylic acid salts, the class of compounds to which this compound belongs, are generally considered to be biodegradable. google.com The products of its biodegradation are not expected to be toxic; while possibly hazardous short-term degradation products are unlikely, long-term degradation products may arise. mubychem.com The natural occurrence of its components, calcium and saccharic acid, in fruits and vegetables further suggests a likelihood of biodegradability in natural systems. chemsynlab.comwikipedia.org For instance, related materials like calcium alginate, another sugar-derived polymer, are noted for their biodegradability and ability to promote microbial activity in soil. mdpi.com However, without specific studies on this compound, its precise biodegradation pathways and rates in soil, water, and other environmental compartments remain an area requiring further research.

Interactions with Environmental Contaminants

This compound's chemical structure allows it to interact with other substances in the environment, particularly metal ions. This has led to research into its potential use in environmental management.

Potential for Heavy Metal Ion Sequestration and Environmental Remediation Applications

This compound has been identified for its potential application in environmental remediation, specifically for the removal of heavy metal ions. chemsynlab.com This potential stems from its function as a chelating agent, enabling it to form stable complexes with various metal ions. chemsynlab.com Chelation is a process where a compound, through multiple coordination bonds, can bind to and "trap" metal ions. interchim.fr

The saccharate ion, being a hydroxycarboxylic acid, can sequester metal ions, although its efficacy compared to powerful synthetic chelators like EDTA may be lower. google.com The sodium salt of saccharic acid is known to act as a chelating agent for calcium and magnesium ions. wikipedia.org The interest in hydroxycarboxylic acid salts like this compound for such applications is driven by their favorable environmental profile, as they are typically derived from renewable resources and are biodegradable. google.com

The principle of using calcium-based compounds for remediation is well-established. For example, enzyme-induced calcite (calcium carbonate) precipitation is an effective method for immobilizing heavy metals like cadmium, nickel, and lead in contaminated soils. mdpi.com Similarly, calcium-modified biochar has been shown to improve soil properties and enhance carbon sequestration. mdpi.com While the mechanism of action for this compound is chelation rather than precipitation, it aligns with the broader strategy of using calcium-containing compounds for environmental remediation. chemsynlab.commdpi.com

Table 2: Summary of Environmental Applications and Interactions

| Area of Application | Mechanism | Relevant Findings | Source |

|---|---|---|---|

| Environmental Remediation | Chelation of heavy metal ions | Identified as having potential for removing heavy metal ions from the environment due to its chelating properties. | chemsynlab.com |

| Metal Ion Sequestration | Formation of stable complexes with metal ions | As a hydroxycarboxylic acid salt, it can sequester metal ions. It is considered a biodegradable alternative to other chelating agents. | google.com |

| Wastewater Treatment | Biodegradation | Contains no substances known to be non-degradable in wastewater treatment plants, though specific data is lacking. | fishersci.pt |

This table summarizes the potential environmental roles of this compound based on its known chemical properties and the behavior of related compounds.

Theoretical and Computational Studies on Calcium Saccharate

Molecular Modeling of Calcium-Ligand Interactions

Theoretical and computational chemistry offers powerful tools to investigate the interactions between calcium ions and the saccharate ligand at an atomic level. These methods provide insights that are often inaccessible through experimental techniques alone, clarifying the nature of the bonding, the structure of the complex, and the energetic factors governing its formation.

Application of Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in exploring the subtleties of calcium-ligand binding. While detailed DFT studies focused exclusively on calcium saccharate are not extensively published, the application of this methodology to similar calcium hydroxycarboxylate complexes, such as calcium citrate (B86180) and isocitrate, establishes a clear precedent for its utility. researchgate.netresearchgate.netmejeri.dk Researchers use DFT to calculate optimized molecular geometries, electron distribution, and the energies of different coordination modes. mejeri.dk

For analogous systems, DFT calculations have been used to elucidate why calcium binds differently to various isomers of hydroxycarboxylates, revealing that subtle differences in the spatial arrangement of hydroxyl and carboxyl groups can lead to significant changes in binding strength. researchgate.netmejeri.dk These calculations can confirm and explain experimental findings, such as the stronger binding of calcium to citrate compared to isocitrate. mejeri.dk By applying DFT to this compound, one could similarly model the chelation of the Ca²⁺ ion by the multiple hydroxyl and carboxylate groups of the saccharate dianion, predict the most stable coordination geometry, and analyze the electronic structure of the resulting complex.

Computational Approaches for Understanding Complexation Energetics and Geometries

Computational methods are crucial for determining the thermodynamic parameters that define the stability of the this compound complex in solution. Electrochemical measurements, complemented by theoretical calculations, have been used to quantify the energetics of this interaction. The association constant (Kass), which indicates the strength of the ion pairing, and the associated enthalpy (ΔH°ass) and entropy (ΔS°ass) changes provide a complete thermodynamic profile of the complexation.

Studies have shown that the binding of calcium to saccharate is a strong and exothermic process. researchgate.netresearchgate.net This contrasts with the binding to other hydroxycarboxylates like gluconate and lactate, which is typically endothermic and entropy-driven. researchgate.netresearchgate.net The negative enthalpy change for this compound formation indicates that the process releases heat and is energetically favorable, driven by the formation of strong coordinate bonds.

Table 1: Thermodynamic Parameters for this compound Association at 25 °C

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Association Constant (Kass) | 1032 ± 80 | researchgate.netresearchgate.net | |

| Standard Enthalpy of Association (ΔH°ass) | –34 ± 6 | kJ mol⁻¹ | researchgate.netresearchgate.net |

| Standard Entropy of Association (ΔS°ass) | –55 ± 9 | J mol⁻¹ K⁻¹ | researchgate.netresearchgate.net |

This interactive table summarizes the key thermodynamic data for the formation of the this compound complex in an aqueous solution.

Simulation of Solution Dynamics and Equilibria

The behavior of this compound in aqueous solutions, particularly its solubility and its effect on other dissolved salts, is of significant interest. Computational simulations and modeling are employed to predict and understand these complex solution-phase phenomena.

Predictive Modeling of Solubility and Supersaturation Behavior

Calcium D-saccharate is characterized as a sparingly soluble salt. researchgate.net Its dissolution in water is an endothermic process, meaning it absorbs heat from the surroundings. researchgate.net The solubility product constant (Ksp) provides a quantitative measure of its low solubility.

Table 2: Thermodynamic Parameters for this compound Dissolution at 25 °C

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Solubility Product (Ksp) | (6.17 ± 0.32) x 10⁻⁷ | researchgate.net | |

| Standard Enthalpy of Solution (ΔH°sol) | 48 ± 2 | kJ mol⁻¹ | researchgate.net |

| Standard Entropy of Solution (ΔS°sol) | 42 ± 7 | J mol⁻¹ K⁻¹ | researchgate.net |

This interactive table presents the solubility product and thermodynamic values associated with the dissolution of this compound.

A key feature of this compound is its ability to stabilize supersaturated solutions of other calcium salts, such as calcium gluconate. researchgate.netresearchgate.net Predictive modeling can help to understand this phenomenon. It is suggested that the strong, exothermic complex formation of this compound can shift the distribution of calcium complexes in a solution, particularly when temperature changes are involved. researchgate.net Upon cooling a solution containing multiple hydroxycarboxylates, the slow re-equilibration of calcium ions with saccharate can effectively delay the precipitation of other less soluble calcium salts, thus maintaining a state of supersaturation for extended periods. researchgate.netmejeri.dk

Computational Analysis of Ion Activity and Distribution in Solution

Understanding the distribution of chemical species in a this compound solution requires looking beyond simple concentrations to the concept of ion activity. The chemical activity of an ion represents its effective concentration, accounting for electrostatic interactions in the solution. Electrochemical methods, using a calcium ion-selective electrode (ISE), are a primary experimental tool for measuring calcium ion activity (aCa²⁺) directly. researchgate.netresearchgate.net

Computational analysis complements these measurements. The data from ISE measurements are used in conjunction with ion speciation equations to calculate the concentrations of free ions and complexed species. mejeri.dk To correct for non-ideal behavior in solution, activity coefficients are calculated using theoretical models like the Davies equation. mejeri.dk This integrated approach allows for the determination of the ionic product (Q) in a solution, which can then be compared to the solubility product (Ksp) to quantify the degree of supersaturation. researchgate.net This analysis is critical for modeling the slow adjustment of equilibria in supersaturated solutions containing this compound. researchgate.net

Theoretical Insights into this compound Reactivity and Stability

The thermodynamic data derived from theoretical and experimental studies provide fundamental insights into the stability and reactivity of this compound. The strong association constant (Kass) and the negative enthalpy of association (ΔH°ass) signify the formation of a thermodynamically stable ion pair in solution. researchgate.netresearchgate.net This stability is a result of the effective chelation of the calcium ion by the saccharate ligand.

Future Research Directions and Emerging Areas in Calcium Saccharate Chemistry

Advancements in Sustainable Synthesis and Large-Scale Production Technologies

Traditional synthesis of calcium saccharate often involves the oxidation of glucose with strong acids like nitric acid, followed by reaction with a calcium source such as calcium hydroxide (B78521) or calcium chloride. chemsynlab.comgoogle.com While effective, these methods present environmental and handling challenges. The future of this compound production hinges on the development of greener, more sustainable methodologies.

Emerging research is focused on catalytic and enzymatic processes for the oxidation of glucose to D-glucaric acid (the precursor to this compound). unibo.it Key areas of future investigation include:

Heterogeneous Catalysis: The use of noble metal catalysts, such as platinum or gold-based nanoparticles on various supports (e.g., Pt/C, Au/ZrO2, PtPd/TiO2), for the aerobic oxidation of glucose in water is a promising green alternative. rsc.orgacs.orgki.si Research is aimed at improving catalyst stability, recyclability, and achieving higher yields of glucaric acid under milder conditions (lower temperatures and pressures). rsc.orgki.si

Enzymatic Synthesis: Biocatalysis, using enzymes or whole-cell systems to convert glucose to glucaric acid, represents a highly specific and environmentally benign pathway. Future work will likely focus on discovering and engineering more robust and efficient enzymes for industrial-scale production.

Process Optimization: Techno-economic and life cycle assessments of these new catalytic processes are crucial to ensure their commercial viability and environmental benefit compared to traditional routes. acs.org Optimizing reaction times, energy consumption, and product separation techniques will be critical for large-scale implementation. acs.org

A summary of potential research directions in sustainable synthesis is presented below.

| Research Area | Objective | Potential Methods | Key Challenges |

| Green Catalysis | Replace harsh oxidants (e.g., nitric acid) with environmentally friendly alternatives. | Aerobic oxidation using supported metal nanocatalysts (Pt, Au, Pd). unibo.itrsc.orgki.si | Catalyst cost, stability, and selectivity at high conversion rates. |

| Biocatalysis | Develop enzymatic pathways for the conversion of glucose to glucaric acid. | Use of engineered microorganisms or isolated enzymes. | Enzyme stability, reaction rates, and downstream processing. |

| Production Efficiency | Improve yield, reduce energy consumption, and simplify purification. | Continuous flow reactors, membrane separation, advanced crystallization techniques. | Scaling up from lab to industrial production, cost-effectiveness. acs.org |

Exploration of Novel Complexation Behaviors and Tailored Coordination Chemistry

The ability of this compound to form stable complexes and stabilize supersaturated solutions of other salts is one of its most significant properties. chemsynlab.comresearchgate.net Electrochemical studies have shown that the association between calcium and saccharate ions is an exothermic process, which is distinct from the endothermic, entropy-driven binding observed with other hydroxycarboxylates like gluconate. researchgate.netmejeri.dknih.gov This unique binding characteristic is key to its function as a stabilizer. researchgate.net

Future research is expected to delve deeper into its coordination chemistry:

Multi-ion Systems: Investigating the complexation behavior of this compound in the presence of other metal ions (e.g., iron, zinc, magnesium) and ligands. researchgate.net This could lead to the development of novel multi-mineral supplements with enhanced stability and bioavailability. nih.gov

Solvent Effects: Studying complex formation in non-aqueous or mixed-solvent systems to broaden its applicability in different industrial formulations.

Tailored Ligands: Synthesizing derivatives of saccharic acid to "tune" the coordination properties. By modifying the hydroxyl and carboxyl groups on the saccharate molecule, it may be possible to create chelating agents with enhanced selectivity or binding strength for specific metal ions, opening up applications in targeted drug delivery or selective mineral extraction.

Development of Integrated and High-Throughput Analytical Platforms

Current analysis of this compound relies on standard techniques like HPLC, GC-MS, and spectrometry to determine purity and composition. chemsynlab.com However, as its applications become more sophisticated, the need for more advanced analytical platforms will grow.

The future in this area points towards:

Integrated Systems: Combining separation techniques with powerful detectors, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), will allow for the simultaneous separation, identification, and quantification of this compound and related compounds in complex mixtures. creative-proteomics.com

High-Throughput Screening (HTS): The development of automated HTS methods is essential for rapidly screening new synthesis pathways, evaluating the stability of novel formulations, and performing quality control in large-scale manufacturing. scangrading.comanton-paar.com This could involve automated sample preparation, analysis, and data processing.

Real-Time Monitoring: The implementation of in-line analytical technologies, such as Near-Infrared (NIR) spectroscopy, could enable real-time monitoring of production processes in the sugar and pharmaceutical industries, ensuring consistent quality and optimizing efficiency. spectraalyzer.com

| Platform | Technology | Application | Future Goal |

| Integrated Analytics | HPLC-MS, GC-MS creative-proteomics.com | Detailed characterization of complex mixtures, impurity profiling. | Develop standardized methods for regulatory approval and quality control. |

| High-Throughput Systems | Automated samplers, robotic liquid handlers, multi-well plate readers. scangrading.comshimadzu.com | Rapid screening of catalysts, formulation stability, and reaction conditions. | Miniaturization of assays to reduce cost and sample volume. |

| Process Analytical Technology (PAT) | In-line NIR, Raman Spectroscopy | Real-time monitoring of crystallization, concentration, and purity during manufacturing. spectraalyzer.com | Create feedback loops for fully automated process control. |

Expanding Non-Biological Industrial and Material Science Applications

While this compound is well-established as a stabilizer and a cement plasticizer, its potential in material science is an emerging field of research. fengchengroup.com Its inherent properties as a bio-based, non-toxic chelator make it an attractive candidate for creating advanced materials.

Future research directions include: